molecular formula C38H20N2O4 B14802886 N-(5,10,15,16-Tetrahydro-5,10,15-trioxoanthra2,1,9-mnanaphth2,3-Hacridin-11-yl)benzamide

N-(5,10,15,16-Tetrahydro-5,10,15-trioxoanthra2,1,9-mnanaphth2,3-Hacridin-11-yl)benzamide

Cat. No.: B14802886
M. Wt: 568.6 g/mol
InChI Key: ZIFXFBPAPRSOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Indanthren Olive GB involves several steps, including the condensation of anthraquinone derivatives. The reaction conditions typically require high temperatures and the presence of catalysts to facilitate the formation of the dye. Industrial production methods often involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Indanthren Olive GB undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct properties and applications.

    Reduction: Reduction reactions can modify the dye’s color and fluorescence properties.

    Substitution: The dye can undergo substitution reactions where functional groups are replaced with others, altering its chemical and physical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Indanthren Olive GB has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Indanthren Olive GB involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding allows researchers to visualize and track these molecules using fluorescence microscopy. The pathways involved in its action include the excitation of the dye by light, leading to the emission of fluorescence, which can be detected and analyzed .

Comparison with Similar Compounds

Indanthren Olive GB is unique due to its multifunctional properties and wide range of applications. Similar compounds include other fluorescent dyes such as:

Indanthren Olive GB stands out due to its versatility and effectiveness in both traditional and emerging fields.

Properties

Molecular Formula

C38H20N2O4

Molecular Weight

568.6 g/mol

IUPAC Name

N-(6,13,27-trioxo-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7(12),8,10,16,18,20(32),21,23,25,28-tetradecaen-8-yl)benzamide

InChI

InChI=1S/C38H20N2O4/c41-35-24-10-5-4-9-20(24)21-17-18-29-31-22(13-15-26(35)30(21)31)23-14-16-27-33(34(23)39-29)37(43)25-11-6-12-28(32(25)36(27)42)40-38(44)19-7-2-1-3-8-19/h1-18,31H,(H,40,44)

InChI Key

ZIFXFBPAPRSOSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C4)C6=CC=C7C8=C(C=CC(=N5)C68)C9=CC=CC=C9C7=O

Origin of Product

United States

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